![molecular formula C18H25NO2 B2779452 Cyclohexyl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone CAS No. 1211425-46-5](/img/structure/B2779452.png)
Cyclohexyl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone
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Overview
Description
Cyclohexyl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a compound that contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This compound belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives .
Synthesis Analysis
The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . The crystal structure of a similar compound, (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, has been elucidated .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with a pyrrolidine ring can be influenced by factors such as sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Pharmacology and Drug Discovery
Cyclohexyl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone derivatives have shown notable bioactivity, prompting extensive investigation and reporting of associated crystal structures . Researchers have explored their potential as drug candidates, particularly in the context of modulating specific biological targets.
Anticancer Properties
While specific studies on this compound are limited, its structural features suggest potential anticancer activity. Researchers have synthesized related derivatives and screened them for cytotoxic effects against various cancer cell lines . Further investigations could explore its mechanism of action and efficacy against specific cancer types.
Anti-inflammatory Potential
Phenyl(pyrrolidin-1-yl)methanone derivatives have been investigated for their anti-inflammatory properties . Considering the methoxyphenyl substitution, this compound might modulate inflammatory pathways. In vitro and in vivo studies could elucidate its anti-inflammatory mechanisms.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s known that the pyrrolidine ring and its derivatives have been reported to exhibit bioactivity, which suggests that they may interact with various biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The presence of the pyrrolidine ring in the structure of this compound suggests that it may have notable bioactivity .
properties
IUPAC Name |
cyclohexyl-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-21-17-9-7-14(8-10-17)16-11-12-19(13-16)18(20)15-5-3-2-4-6-15/h7-10,15-16H,2-6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHWQVZFNXAMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone |
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